molecular formula C10H26N4 B3428699 Spermine CAS No. 68956-56-9

Spermine

Cat. No.: B3428699
CAS No.: 68956-56-9
M. Wt: 202.34 g/mol
InChI Key: PFNFFQXMRSDOHW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Spermine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with oxidizing agents to form reactive oxygen species (ROS), which can further react with other compounds .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various polyamine derivatives and adducts that play significant roles in biological systems. For example, the oxidation of this compound can lead to the formation of spermidine and other related compounds .

Comparison with Similar Compounds

Spermine is part of a family of polyamines that includes spermidine, putrescine, and cadaverine . Compared to these compounds, this compound has a higher molecular weight and more complex structure, which contributes to its unique biological functions . Similar compounds include:

This compound’s unique ability to stabilize nucleic acids and protect against oxidative damage sets it apart from other polyamines, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N,N'-bis(3-aminopropyl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNFFQXMRSDOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

71052-31-8
Record name 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9058781
Record name N1,N4-Bis(3-aminopropyl)-1,4-butanediamine
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Molecular Weight

202.34 g/mol
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Physical Description

Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid
Record name Spermine
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Record name Spermine
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Boiling Point

150-150 °C
Record name Spermine
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Solubility

> 100 mg/mL
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Mechanism of Action

Spermine is derived from spermidine by spermine synthase. Spermine is a polyamine, a small organic cations that is absolutely required for eukaryotic cell growth. Spermine, is normally found in millimolar concentrations in the nucleus. Spermine functions directly as a free radical scavenger, and forms a variety of adducts that prevent oxidative damage to DNA. Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive. Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack. Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation.
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CAS No.

71-44-3, 68956-56-9
Record name Spermine
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Record name 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-
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Record name 4,9-diazadodecamethylenediamine
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Record name SPERMINE
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Record name Spermine
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Melting Point

29 °C
Record name Spermine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00127
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Record name Spermine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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